3-(2-chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-5-ol
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Overview
Description
3-(2-chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-5-ol is a chemical compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with a 2-chlorophenyl group and a 2-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-5-ol typically involves the reaction of 2-chlorobenzaldehyde with 2-methoxyphenylhydrazine in the presence of a base such as sodium acetate. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acids, while reduction can produce dihydropyrazoles. Substitution reactions can result in various substituted pyrazole derivatives.
Scientific Research Applications
3-(2-chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-5-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-1-phenyl-1H-pyrazol-5-ol
- 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-5-ol
- 3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-ol
Uniqueness
3-(2-chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-5-ol is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both 2-chlorophenyl and 2-methoxyphenyl groups can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C16H13ClN2O2 |
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Molecular Weight |
300.74 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-2-(2-methoxyphenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C16H13ClN2O2/c1-21-15-9-5-4-8-14(15)19-16(20)10-13(18-19)11-6-2-3-7-12(11)17/h2-10,18H,1H3 |
InChI Key |
ZWGMPGCZSCEOLV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C=C(N2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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